molecular formula C7H7BClNO3 B1420410 5-Carbamoyl-2-chlorophenylboronic acid CAS No. 1150114-35-4

5-Carbamoyl-2-chlorophenylboronic acid

Cat. No.: B1420410
CAS No.: 1150114-35-4
M. Wt: 199.4 g/mol
InChI Key: NXJCQEROEZKOJW-UHFFFAOYSA-N
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Description

5-Carbamoyl-2-chlorophenylboronic acid is a useful research compound. Its molecular formula is C7H7BClNO3 and its molecular weight is 199.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Suzuki-Miyaura Coupling

5-Carbamoyl-2-chlorophenylboronic acid is valuable in Suzuki-Miyaura coupling reactions. These reactions are instrumental in synthesizing diverse structures and molecules. For instance, the copper-facilitated Suzuki-Miyaura coupling has been utilized in preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, demonstrating the compound's utility in creating complex organic structures with high yields and purity (Hergert et al., 2018).

2. Synthesis of Complex Molecules

The compound plays a significant role in the synthesis of complex molecules, such as 5-O-carbamoyl-2-epi-polyoxamic acid, highlighting its importance in stereoselective preparation of structurally complex compounds, beneficial for the exploration of structure-activity relationships in medicinal chemistry (Luo et al., 2009).

3. Fluorescence Quenching Studies

This compound has been studied for its role in fluorescence quenching mechanisms. Research on derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid provides insights into their fluorescence properties, which are essential for developing advanced materials and sensors (Geethanjali et al., 2015).

4. Corrosion Inhibition

Carboxyphenylboronic acid derivatives, similar in structure to this compound, have been found effective as corrosion inhibitors. This application is crucial in protecting metals from corrosion, especially in CO2-rich environments, demonstrating the compound's potential in industrial applications (Nam et al., 2013).

5. Synthesis of Spasmolytic Agents

It has been used in synthesizing thiophene-based derivatives for spasmolytic activities, indicating its role in creating bioactive molecules with potential therapeutic applications (Rasool et al., 2020).

6. Catalyst Development

Boronic acids like this compound are used in developing catalysts for enantioselective additions, which are fundamental in creating pharmaceuticals and fine chemicals with high specificity (Nakagawa et al., 2007).

Biochemical Analysis

Biochemical Properties

5-Carbamoyl-2-chlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, thereby inhibiting their activity. This compound is likely to interact with enzymes such as chymotrypsin and trypsin, which contain serine residues in their active sites. The interaction involves the formation of a tetrahedral boronate ester intermediate, which effectively blocks the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its enzyme inhibitory properties. By inhibiting serine proteases, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of proteases involved in the degradation of signaling molecules can lead to prolonged signaling events, thereby affecting gene expression patterns. Additionally, the inhibition of proteases involved in protein turnover can impact cellular metabolism by altering the balance of protein synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active sites of serine proteases. The boronic acid moiety of the compound reacts with the hydroxyl group of the serine residue, forming a tetrahedral boronate ester intermediate. This intermediate mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s catalytic activity. This mechanism of action is common among boronic acid derivatives and is responsible for their potent enzyme inhibitory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over time if exposed to moisture or high temperatures. Long-term studies in in vitro and in vivo settings have shown that the enzyme inhibitory effects of this compound can persist for extended periods, although the exact duration of activity may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential off-target interactions and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired enzyme inhibition, and exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its enzyme inhibitory properties. The compound interacts with enzymes such as chymotrypsin and trypsin, which are involved in protein digestion and turnover. By inhibiting these enzymes, this compound can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound may be metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can interact with intracellular proteins and enzymes, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound may be directed to particular compartments or organelles, such as the endoplasmic reticulum or lysosomes, where it can exert its enzyme inhibitory effects. The activity and function of this compound are influenced by its localization, as the compound needs to be in proximity to its target enzymes to effectively inhibit their activity .

Properties

IUPAC Name

(5-carbamoyl-2-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCQEROEZKOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674722
Record name (5-Carbamoyl-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-35-4
Record name B-[5-(Aminocarbonyl)-2-chlorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Carbamoyl-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carbamoyl-2-chlorophenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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